![molecular formula C10H17N3O4S B7555291 2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7555291.png)
2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acid, also known as Pifithrin-μ, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in 2001 and has since been extensively studied due to its potential therapeutic applications in various diseases.
Mécanisme D'action
2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acidμ inhibits the transcriptional activity of p53 by preventing its binding to DNA. This leads to the downregulation of p53 target genes involved in cell cycle arrest, DNA repair, and apoptosis. As a result, cancer cells that rely on p53 for survival are sensitized to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acidμ has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve neuronal survival in neurodegenerative diseases. It also has cardioprotective effects by reducing oxidative stress and preventing ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acidμ is its potency and specificity for p53 inhibition. It has been shown to be effective at low concentrations, making it a useful tool for studying the role of p53 in various biological processes. However, its short half-life and poor solubility in aqueous solutions can limit its use in certain experimental settings.
Orientations Futures
Future research on 2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acidμ could focus on developing more stable and bioavailable analogs that can be used in clinical settings. Additionally, its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases, could be explored. Finally, the development of new tools and technologies for studying the role of p53 in cancer and other diseases could be an exciting area of research.
Méthodes De Synthèse
The synthesis of 2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acidμ involves the reaction of 2-butanol, 1-methylimidazole, and p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acidμ has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. It acts as a potent inhibitor of p53, a tumor suppressor protein that plays a crucial role in regulating cell growth and apoptosis.
Propriétés
IUPAC Name |
2-[butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4S/c1-4-8(2)13(6-10(14)15)18(16,17)9-5-12(3)7-11-9/h5,7-8H,4,6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOKTWDWGFPGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)S(=O)(=O)C1=CN(C=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.